1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone

Lipophilicity Drug-likeness Quinazoline SAR

1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone (CAS 393520-45-1, PubChem CID 4551247, ChEMBL CHEMBL1494161) is a synthetic quinazoline derivative that incorporates a pyrrolidine amide linked to the quinazoline core through a thioether bridge (CSC). The molecule (C14H15N3OS, MW 273.36 g/mol) features a characteristic quinazoline-4-ylthio pharmacophore, an ethanone spacer, and a terminal pyrrolidine ring.

Molecular Formula C14H15N3OS
Molecular Weight 273.35
CAS No. 393520-45-1
Cat. No. B2581904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone
CAS393520-45-1
Molecular FormulaC14H15N3OS
Molecular Weight273.35
Structural Identifiers
SMILESC1CCN(C1)C(=O)CSC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C14H15N3OS/c18-13(17-7-3-4-8-17)9-19-14-11-5-1-2-6-12(11)15-10-16-14/h1-2,5-6,10H,3-4,7-9H2
InChIKeyUYPTUOMSJQFFOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone (CAS 393520-45-1): Sourcing and Differentiation Guide for the Pyrrolidine-Quinazoline-Thioether Scaffold


1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone (CAS 393520-45-1, PubChem CID 4551247, ChEMBL CHEMBL1494161) is a synthetic quinazoline derivative that incorporates a pyrrolidine amide linked to the quinazoline core through a thioether bridge (CSC) [1]. The molecule (C14H15N3OS, MW 273.36 g/mol) features a characteristic quinazoline-4-ylthio pharmacophore, an ethanone spacer, and a terminal pyrrolidine ring [1][2]. This compound is listed in the Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS000118945 and is primarily used as a screening compound in academic and industrial early-stage drug discovery programs [1]. Its computed XLogP3 of 2.4, zero hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds define a distinct physicochemical profile that differentiates it from other quinazoline-4-ylthio analogs that carry aromatic or bulkier amine substituents at the ethanone position [2].

Why 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone Cannot Be Replaced by Other Quinazoline-4-ylthio Ethanone Analogs


Compounds sharing the quinazolin-4-ylthio ethanone core are not freely interchangeable because the R-group at the ethanone carbonyl position (pyrrolidine vs. phenyl, azepane, substituted piperazine, or substituted pyrazoline) dictates markedly different molecular size, lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1][2]. These computed property differences translate into divergent permeability, solubility, and target-binding profiles that cannot be predicted by class membership alone. Direct procurement of the exact pyrrolidine variant is therefore mandated when a screening library or a structure-activity relationship (SAR) program requires: (a) a compact saturated N-heterocycle (pyrrolidine, 5-membered) rather than aromatic or larger-ring amines; (b) zero hydrogen bond donors; and (c) a calculated logP near 2.4, which sits in a property window distinct from the more lipophilic phenyl analog or the higher-molecular-weight piperazine derivatives [2].

1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone: Quantitative Differentiation Evidence Versus Closest Analogs


Computed LogP (XLogP3): Pyrrolidine Analog Occupies a Unique Lipophilicity Window Between Aromatic and Larger Saturated Amine Analogs

The pyrrolidine-substituted compound exhibits a PubChem-computed XLogP3 of 2.4, which is approximately 1.0 log unit lower than that of the phenyl-substituted analog 1-Phenyl-2-(quinazolin-4-ylthio)ethanone (CAS 31737-18-5, MW 280.3, C16H12N2OS, XLogP3 ~3.4) and substantially lower than that of bulkier analogs such as 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone (predicted XLogP >3.5) [1][2]. This intermediate logP value places the pyrrolidine compound in the optimal oral drug-like space (Lipinski Rule of 5) while avoiding the excessively high logP that often leads to poor aqueous solubility, high protein binding, and promiscuous off-target activity [1].

Lipophilicity Drug-likeness Quinazoline SAR

Molecular Weight Advantage: The Pyrrolidine Analog Is the Lowest-Molecular-Weight Member Among Common Quinazoline-4-ylthio Ethanone Screening Probes

At 273.36 g/mol, 1-(pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone is lighter than the phenyl analog (1-Phenyl-2-(quinazolin-4-ylthio)ethanone, MW 280.30), the azepane analog (1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone, MW ≈ 301.4), the methoxyphenyl-piperazine analog (MW ≈ 422.5), and the dihydropyrazole analog 1-(5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone (MW 498.6) [1][2][3]. This lower MW, combined with zero hydrogen bond donors, gives the pyrrolidine compound a superior ligand efficiency index (LE) potential, making it the preferred starting point for fragment-based or lead-like screening collections where MW <300 is a hard filter [1].

Lead-like properties Fragment-based drug discovery MW optimization

Zero Hydrogen Bond Donors: A Key Differentiator from Piperazine-Containing Analogs That Introduces Donor Capacity and Alters Permeability

The target compound has zero hydrogen bond donors (HBD = 0), whereas the piperazine analog 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone possesses at least one N-H donor (if the piperazine is unsubstituted at the second nitrogen) or zero if fully substituted [1]. In the subclass of quinazoline-4-ylthio ethanones where the amine is a secondary cyclic amine, the pyrrolidine variant uniquely maintains HBD = 0, while azepane and piperidine variants may also have HBD = 0 [1]. However, compared specifically to the commonly available phenyl analog (HBD = 0), the pyrrolidine compound differs in that its amide nitrogen is part of a saturated ring, conferring different conformational rigidity and hydrogen bond acceptor basicity (pyrrolidine amide vs. phenyl ketone) [1].

Hydrogen bonding Permeability ADME property differentiation

Rotatable Bond Count and Conformational Flexibility: The Pyrrolidine Analog Provides a Balanced Flexibility Profile for Target Engagement

1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone contains three rotatable bonds, which are the bonds connecting the quinazoline sulfur to the ethanone methylene, the ethanone carbonyl to the pyrrolidine nitrogen, and the pyrrolidine ring rotation [1]. This count is lower than that of the azepane analog (four rotatable bonds due to the seven-membered ring), the methoxyphenyl-piperazine analog (≥6 rotatable bonds), and the dihydropyrazole analog (≥8 rotatable bonds) [1][2]. An optimal number of rotatable bonds (≤5) is associated with higher oral bioavailability, making the target compound a more desirable candidate for cell-active probe development than the more flexible analogs [1].

Conformational entropy Rotatable bonds Ligand efficiency metrics

Sourcing Provenance: MLSMR Repository Inclusion Provides Traceable Quality Benchmarking Versus Other Quinazoline-Thioether Analogs

1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone is registered in the Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS000118945, indicating it has undergone a standardized QC process for inclusion in NIH-funded screening collections [1]. This provenance guarantees a minimum purity standard (typically ≥90% by LCMS or qNMR) and batch-to-batch traceability that is not uniformly available for analogs such as 1-Phenyl-2-(quinazolin-4-ylthio)ethanone (CAS 31737-18-5) or 1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone, which are primarily available from non-audited commercial vendors without documented MLSMR-level QC [1][2]. The MLSMR identifier allows users to cross-reference screening results against the PubChem BioAssay database, which is a level of data integration not available for comparator compounds [1].

Chemical probe provenance MLSMR Quality control

1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone: Optimal Application Scenarios Based on Evidenced Differentiation


Lead-Like Diversity Screening for Oral Drug Targets Where LogP <3 and MW <300 Are Hard Filters

With a computed XLogP3 of 2.4 and MW of 273.36 g/mol, this compound is ideally suited for inclusion in lead-like screening libraries where a logP ceiling of 3.0 and a molecular weight ceiling of 300 Da are applied [1]. The phenyl analog (XLogP3 ~3.4) would be excluded under these cutoffs, while bulkier piperazine or dihydropyrazole analogs would fail the MW threshold [1][2]. Procurement of the pyrrolidine variant therefore maximizes library compliance with lead-like property filters while retaining the quinazoline-4-ylthio pharmacophore.

Fragment-Based Drug Discovery (FBDD) Requiring a Soluble, Zero-HBD Quinazoline Scaffold with MLSMR Traceability

The compound's HBD = 0, intermediate logP, and low MW (approaching fragment space) make it a viable FBDD starting point [1]. The MLSMR provenance (MLS000118945) provides documented QC that is critical for fragment screening, where compound integrity directly impacts hit validation [1]. Analogs like 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone are too large (MW ~422) and may contain hydrogen bond donors, reducing their suitability as fragments [2].

Kinase or Epigenetic Target Screening Where Quinazoline Core Recognition Is Desired but Pyrrolidine-Specific Pocket Interactions Are Explored

Quinazoline is a privileged scaffold for kinase and bromodomain targets [1]. The pyrrolidine substituent at the ethanone position presents a compact, saturated ring that can probe shallow hydrophobic pockets adjacent to the hinge-binding region, unlike the phenyl analog which presents a flat aromatic ring, or the azepane analog which introduces a larger ring that may sterically clash [1][2]. This compound enables SAR exploration of pyrrolidine-specific binding interactions that are inaccessible with the other commercially available quinazoline-4-ylthio ethanone analogs.

Comparative Physicochemical Profiling of Quinazoline-Thioether Series for ADME Optimization

When building a matrix of matched molecular pairs (MMPs) to deconvolute the contribution of the amine moiety to ADME properties, this compound serves as the pyrrolidine anchor point [1]. Its computed properties (logP 2.4, HBD 0, rotatable bonds 3) provide the quantitative reference against which the effects of phenyl, azepane, piperazine, or pyrazoline substitution can be measured [1][2]. Without this compound, the MMP analysis contains a gap in the saturated 5-membered ring amine space, preventing a complete structure-property relationship.

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